molecular formula C21H30N2O5S B2875950 2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1448048-14-3

2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2875950
CAS RN: 1448048-14-3
M. Wt: 422.54
InChI Key: WUBNHENLFGYOTH-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a sulfonamide, an acetamide, and a bicyclic heptane structure. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The compound has a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals. This structure could influence its physical and chemical properties, as well as its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfonamide and acetamide groups could influence its solubility, while the bicyclic heptane structure could affect its stability and reactivity .

Scientific Research Applications

Radiosynthesis Applications

Radiosynthesis of Chloroacetanilide Herbicides : This research involves the synthesis of chloroacetanilide herbicides, highlighting the processes and methodologies for creating compounds with high specific activity for studies on metabolism and mode of action. The methods described may offer insights into the synthesis and application of related sulfonamide compounds, reflecting on the broader applications of sulfonamido phenyl acetamides in scientific research (Latli & Casida, 1995).

Analytical Methodology

Determination in Human Plasma : A sensitive method for the determination of a non-peptide oxytocin receptor antagonist in human plasma is described. This method involves automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, showcasing a potential analytical approach for similar acetamide compounds (Kline, Kusma, & Matuszewski, 1999).

Chemical Synthesis and Biological Activity

Synthesis of Azoles with Sulfonamide Moiety : This study describes the synthesis of heterocyclic compounds containing a sulfonamide moiety, aiming to evaluate their anticonvulsant activity. Although this research focuses on the development of pharmaceutical agents, it exemplifies the broader scientific interest in synthesizing and exploring the biological activities of sulfonamide-containing compounds (Farag et al., 2012).

Structural and Physical Chemistry

Crystal Structure Analysis : A study on the crystal structure of a compound closely related to the sulfonamide family provides insights into the molecular configuration and intermolecular interactions, contributing to the understanding of the physical and chemical properties of these compounds. Such structural analyses are foundational in the development and application of new materials and pharmaceuticals (Cai et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s not possible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the specific functional groups it contains. Without specific information, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

The future research directions for this compound would likely depend on its observed biological activity and potential applications. This could involve further studies to optimize its structure, understand its mechanism of action, or evaluate its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S/c1-20(2)16-8-9-21(20,18(24)13-16)14-29(26,27)23-17-6-4-15(5-7-17)12-19(25)22-10-11-28-3/h4-7,16,23H,8-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBNHENLFGYOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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